![molecular formula C9H11NS B1337565 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine CAS No. 58980-39-5](/img/structure/B1337565.png)
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine
Overview
Description
6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene is a heterocyclic compound with the molecular formula C9H11NS and a molecular weight of 165.26 g/mol . This compound is characterized by a seven-membered ring containing nitrogen and sulfur atoms, making it a unique structure in the realm of organic chemistry .
Mechanism of Action
Target of Action
The primary targets of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine are the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca2±ATPase 2a (SERCA2a) . RyR2 is an intracellular Ca2+ release channel enriched in the sarcoplasmic reticulum of cardiac muscle cells and in the endoplasmic reticulum of neurons in the central nervous system . SERCA2a is another cardiac Ca2±transport SR protein, a subtype of SERCA transmembrane P-type ATPase .
Mode of Action
This compound interacts with its targets by preventing Ca2+ leak through RyR2 and enhancing cardiac sarco-endoplasmic reticulum (SR) Ca2+ load by activation of SERCA2a . This dual activity helps to regulate the concentration of cytosolic Ca2+ and initiates the diastolic relaxation phase of the myocardium .
Biochemical Pathways
The compound affects the calcium-induced Ca2+ release process . It initiates Ca2+ release from the SR into the cytoplasm, which activates the contraction of the heart muscle . After the Ca2+ ions are released by RyR2 during cardiac muscle contraction, SERCA2a pumps them back into the SR . This decreases the concentration of cytosolic Ca2+ and initiates the diastolic relaxation phase of the myocardium .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of Ca2+ leak through RyR2 and the enhancement of cardiac SR Ca2+ load by activation of SERCA2a . These actions help to regulate the concentration of cytosolic Ca2+ and initiate the diastolic relaxation phase of the myocardium . This can contribute to improved cardiac function in conditions such as heart failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acidity of the reaction media can affect the cyclization of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing compound under acidic or basic conditions to form the desired heterocyclic ring . The reaction conditions, such as temperature and solvent, can vary depending on the specific precursors used.
Industrial Production Methods
In an industrial setting, the production of 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen and sulfur atoms can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene
- 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
- 1-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness
6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene is unique due to its specific ring structure containing both nitrogen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDEKBXSIKCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483283 | |
| Record name | 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58980-39-5 | |
| Record name | 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


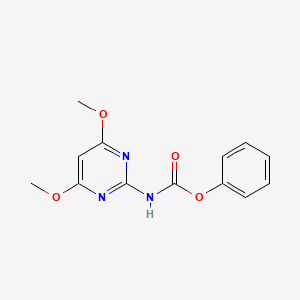
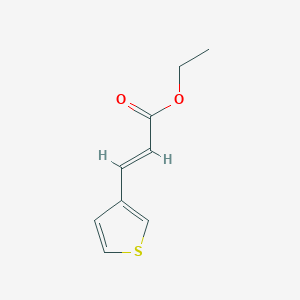
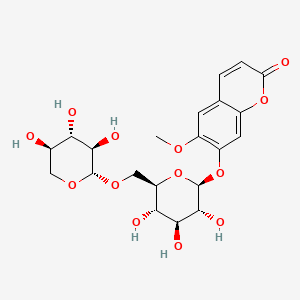


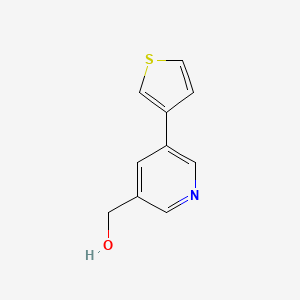
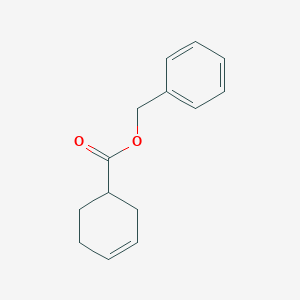
![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)
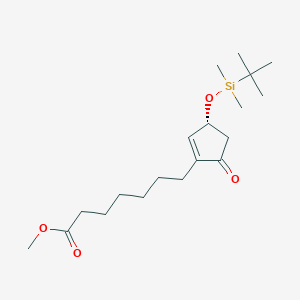

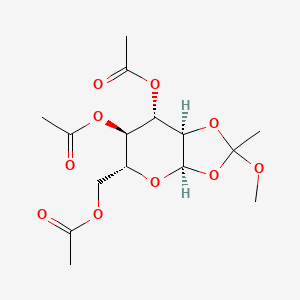
![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)
